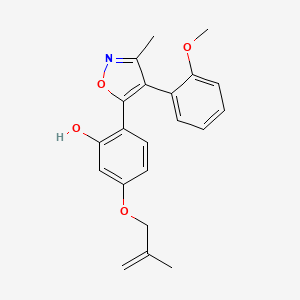

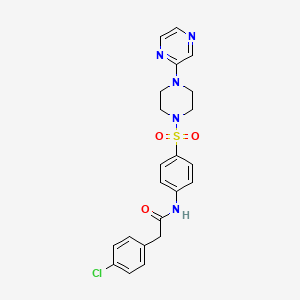

2-(4-(2-Methoxyphenyl)-3-methylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-(2-Methoxyphenyl)-3-methylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The structure of this compound suggests that it may have interesting chemical properties and potential biological activity due to the presence of the isoxazole ring and substituted phenol groups.

Synthesis Analysis

The synthesis of isoxazole derivatives has been explored in various studies. For instance, a new class of isoxazole derivatives, namely 2-(3-aryl-4-methylisoxazol-5-yl)phenols, has been synthesized through a regioselective reaction of 2-aryl-3-methylchromones with hydroxylamine, as reported in one study . This suggests that the synthesis of the compound may also involve similar regioselective strategies to introduce the appropriate substituents on the isoxazole ring and the phenol moiety.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been extensively studied using various techniques, including X-ray crystallography and quantum chemical computational methods. For example, the crystal and molecular structure of a related compound, 2-methyl-4-(4-methoxyphenylazo)phenol, was determined by X-ray single crystal diffraction and compared with optimized molecular structures obtained through PM3 semiempirical quantum mechanical methods . This approach could be applied to the compound to gain insights into its molecular geometry and conformational flexibility.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of the isoxazole ring and substituted phenol groups in the compound may allow for interactions such as hydrogen bonding and electrophilic substitution. The structure-activity studies of similar compounds have shown that substituents in the 2-position of the phenyl ring can greatly enhance activity, indicating that the chemical reactivity of the compound can be fine-tuned by modifying these positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For instance, the lipophilicity (log P), inductive effects (sigma m), and bulk factors (MW) have been correlated with the biological activity of these compounds . Additionally, quantum chemical calculations can provide insights into properties such as vibrational frequencies, chemical shift values, and hyperpolarizability, as demonstrated in a study of a thiazolyl-hydrazonomethyl-phenol derivative . Similar analyses could be applied to the compound to predict its physical and chemical properties, which are crucial for understanding its potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization for Material Science Applications : A study by Chistyakov et al. (2019) discusses the synthesis and characterization of a compound related to 2-(4-(2-Methoxyphenyl)-3-methylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol. This compound was used in the creation of a novel resin material, demonstrating its potential applications in material science, particularly in the development of new polymeric materials with specific thermal properties (Chistyakov et al., 2019).

Chemical Synthesis and Crystallography : Another study by Lokhande et al. (2013) describes the efficient synthesis of isoxazole derivatives, including those structurally similar to the compound . This research contributes to the field of organic chemistry, especially in the development of new synthetic methodologies and understanding molecular structures through X-ray crystallography (Lokhande et al., 2013).

Phytochemistry and Natural Product Isolation : A study by Uddin et al. (2013) discusses the isolation of various phenolic compounds from the stem wood of Sorbus lanata, which includes compounds similar to the one . This research highlights the potential applications of such compounds in phytochemistry and natural product chemistry (Uddin et al., 2013).

Computational Chemistry and Molecular Docking Studies : Viji et al. (2020) conducted a study involving molecular docking and quantum chemical calculations on a compound structurally related to this compound. This study illustrates the compound's potential applications in computational chemistry, particularly in understanding its interactions at the molecular level (Viji et al., 2020).

Antimicrobial and Biological Activity Studies : Research by Patel et al. (2013) on pyrazolines-based thiazolidin-4-one derivatives, which are structurally related to the compound , explored their antimicrobial activity. This indicates potential applications in medicinal chemistry, particularly in the development of new antimicrobial agents (Patel et al., 2013).

Eigenschaften

IUPAC Name |

2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-(2-methylprop-2-enoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-13(2)12-25-15-9-10-16(18(23)11-15)21-20(14(3)22-26-21)17-7-5-6-8-19(17)24-4/h5-11,23H,1,12H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGFBHHIDHMLJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3)OCC(=C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)

![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)

![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2508219.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2508224.png)